molecular formula C26H29D6ClN2O5 B1574282 N-Demethyl Ivabradine D6 Hydrochloride

N-Demethyl Ivabradine D6 Hydrochloride

Cat. No.: B1574282
M. Wt: 497.06
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Ivabradine (B130884) Biotransformation Pathways and the Significance of N-Demethyl Ivabradine as a Key Metabolite

Ivabradine undergoes extensive metabolism primarily in the liver and intestines following administration. nih.govnih.gov The principal metabolic pathway is oxidation, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govnih.govdrugbank.comyoutube.com A crucial step in this biotransformation is N-demethylation, which results in the formation of its main active metabolite, known as N-Demethyl Ivabradine (or S-18982). nih.govnih.gov

Rationale for Deuterated Analogs in Quantitative Bioanalysis and Mechanistic Pharmacokinetic Studies

In modern pharmaceutical research, stable isotope labeling is a cornerstone for achieving high accuracy and precision in analytical measurements. metsol.comnih.govacs.org Compounds labeled with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are invaluable tools, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com The use of deuterium is often preferred due to the abundance of hydrogen in organic molecules. aptochem.com

A deuterated analog of an analyte serves as an ideal internal standard. scioninstruments.com Its utility is based on several key properties:

Near-Identical Chemical Behavior : A deuterated standard has virtually the same chemical and physical properties as its non-labeled counterpart. This means it experiences similar extraction recovery from biological matrices, chromatographic retention time, and ionization efficiency in the mass spectrometer. nih.govaptochem.com

Mass Differentiation : Despite these similarities, the deuterated standard has a higher mass-to-charge ratio (m/z), allowing it to be clearly distinguished from the unlabeled analyte by the mass spectrometer. scioninstruments.com

Correction for Variability : By adding a known amount of the deuterated internal standard to a sample, it can effectively correct for variability and potential errors that may occur during sample preparation, injection, and detection. aptochem.comtexilajournal.com This includes mitigating the "matrix effect," where other components in a biological sample can suppress or enhance the ionization of the target analyte. scioninstruments.com

These characteristics make deuterated standards the first choice for developing robust, high-throughput bioanalytical methods essential for pharmacokinetic studies, which track a drug's absorption, distribution, metabolism, and excretion (ADME). metsol.comacs.orgaptochem.com

Overview of N-Demethyl Ivabradine D6 Hydrochloride's Utility as a Research Tool and Reference Standard

This compound is the deuterium-labeled version of Ivabradine's primary active metabolite. medchemexpress.commedchemexpress.com Its creation and use are a direct application of the principles outlined above. As a research tool, its primary function is to serve as an internal standard for the accurate quantification of N-Demethyl Ivabradine in various biological samples, such as plasma or whole blood. texilajournal.com

The incorporation of six deuterium atoms (D6) provides a sufficient mass increase to separate its signal from that of the natural, non-labeled metabolite in a mass spectrometer, ensuring analytical precision. aptochem.com This makes it an indispensable component in pharmacokinetic studies designed to investigate the metabolic fate of Ivabradine.

Furthermore, this compound is used as a reference standard. medchemexpress.com A reference standard is a highly purified and well-characterized compound that provides a benchmark for analytical method validation, ensuring the reliability, accuracy, and reproducibility of experimental results across different laboratories and studies. nih.gov Its availability is crucial for researchers conducting non-clinical and clinical trials involving Ivabradine. glpbio.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₂₆H₂₉D₆ClN₂O₅
Molecular Weight 497.06
Form Solid N/A

| Application | Internal Standard, Research Reference Material | medchemexpress.commedchemexpress.com |

Table 2: Compound Names Mentioned

Compound Name
This compound
Ivabradine
N-Demethyl Ivabradine

Properties

Molecular Formula

C26H29D6ClN2O5

Molecular Weight

497.06

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for N Demethyl Ivabradine D6 Hydrochloride

Precursor Selection and Chemical Transformations in the Synthesis of N-Demethyl Ivabradine (B130884)

The synthesis of the non-labeled parent compound, N-Demethyl Ivabradine, hinges on the coupling of two primary structural fragments: the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one core and a side chain derived from (S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene.

A plausible synthetic pathway involves the preparation of a secondary amine precursor, specifically (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)amine. This intermediate can be synthesized and then alkylated with a suitable three-carbon electrophile that is attached to the benzazepinone (B8055114) core. For instance, a halo-propyl functionalized benzazepinone can serve as the alkylating agent. The reaction, typically carried out in the presence of a non-nucleophilic base, forms the crucial carbon-nitrogen bond, linking the two major fragments to yield N-Demethyl Ivabradine. Alternative approaches, such as the N-demethylation of Ivabradine itself, for example through hydrolysis of an N-formyl precursor, represent another potential route to the core structure. nih.gov

Methodologies for Precise Deuterium (B1214612) Incorporation (D6) during the Synthesis of N-Demethyl Ivabradine D6 Hydrochloride

The introduction of six deuterium atoms onto the propyl bridge is a critical step that defines the utility of the final compound as a stable isotope-labeled standard. The IUPAC name, 3-[1,1,2,2,3,3-hexadeuterio-3-[[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one, confirms that all six hydrogens on the propyl chain are replaced by deuterium. nih.gov

Achieving the specific D6 labeling pattern on the propyl chain requires a carefully designed synthetic strategy using deuterated reagents. A highly effective method is reductive amination. masterorganicchemistry.comorganic-chemistry.org

This strategy involves reacting the key amine precursor, (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)amine, with a deuterated three-carbon carbonyl compound, such as 3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-benzazepin-3-yl)propanal-d5. The initial reaction forms a deuterated iminium ion intermediate. Subsequent reduction with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), introduces the final deuterium atom at the C1 position of the propyl chain and reduces the imine to the secondary amine. This two-step, one-pot sequence ensures the incorporation of all six deuterium atoms at the desired positions.

The reaction conditions must be optimized to ensure high conversion and isotopic incorporation. This includes the selection of an appropriate solvent, typically an alcohol like methanol (B129727) or ethanol, and maintaining mild acidic conditions (pH ~4-5) to facilitate imine formation without causing degradation of the starting materials. youtube.com

The isotopic purity of this compound is paramount for its function as an internal standard in quantitative mass spectrometry. nih.gov The final product is analyzed to confirm both high isotopic enrichment and chemical purity. Commercial sources for this compound often specify an isotopic purity of ≥98% or ≥99% for the deuterated forms (d1-d6). caymanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical technique used for this evaluation. nih.gov

Mass Shift Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the mass of the molecular ion. The measured mass of the deuterated compound will be approximately 6.037 Da higher than its non-labeled counterpart due to the mass difference between six deuterium atoms and six protium (B1232500) atoms.

Isotopic Distribution: The mass spectrum is examined to determine the distribution of isotopic species (d0 to d6). For a product with high isotopic purity, the peak corresponding to the d6 species will be the base peak, with minimal contributions from d5 or other lower-deuterated forms. This confirms the efficiency of the deuterium incorporation steps.

Advanced Purification and Isolation Techniques for High Chemical Purity

Achieving the high chemical purity required for a reference standard (>98%) necessitates advanced purification techniques. Following the synthesis, the crude product is subjected to one or more chromatographic steps.

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. A shallow gradient elution profile allows for the effective separation of the desired D6 product from any remaining starting materials, non-deuterated or partially deuterated analogues, and other reaction byproducts.

After the fractions containing the pure compound are collected, the solvent is removed under reduced pressure. The final step involves the formation of the hydrochloride salt, which improves the stability and handling of the compound. This is achieved by dissolving the purified free base in a suitable solvent and treating it with a stoichiometric amount of hydrochloric acid. The resulting this compound is then isolated as a solid, often a white to off-white powder, typically by lyophilization or crystallization. medchemexpress.com

Comprehensive Structural Elucidation and Confirmation of this compound via Spectroscopic Methods

The definitive confirmation of the structure and isotopic labeling of this compound is accomplished through a combination of spectroscopic methods.

Mass Spectrometry (MS): As mentioned, MS is crucial for confirming the molecular weight and isotopic enrichment. Electrospray ionization (ESI) in positive mode is typically used. The data confirms the successful synthesis of the target compound. researchgate.net

Table 1: Predicted Mass Spectrometry Data

Parameter Value Description
Molecular Formula C₂₆H₂₉D₆ClN₂O₅ ---
Molecular Weight 497.06 g/mol Based on the molecular formula. scbt.com
[M+H]⁺ (free base) ~461.3 m/z The expected mass-to-charge ratio for the protonated deuterated free base.
[M+H]⁺ (unlabeled) ~455.3 m/z The corresponding mass for the non-deuterated analogue.

| Mass Difference | ~6.0 m/z | Confirms the incorporation of six deuterium atoms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous confirmation of the molecular structure and the precise location of the deuterium labels.

¹H NMR: The proton NMR spectrum would show all the expected signals for the non-deuterated parts of the molecule. Crucially, it would confirm the absence of signals corresponding to the six protons of the propyl chain, which would normally appear as multiplets in the 1.5-3.0 ppm range.

¹³C NMR: The carbon NMR spectrum would show all 26 expected carbon signals. The signals for the three carbons of the propyl chain would exhibit altered splitting patterns (e.g., triplets in a proton-decoupled spectrum) due to coupling with deuterium (spin I=1).

²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterons on the propyl chain, providing direct evidence of their presence.

Table 2: Noteworthy Features in NMR Spectra for Structural Confirmation

Spectrum Key Feature Expected Observation Rationale
¹H NMR Propyl Chain Protons Absence of signals between ~1.5-3.0 ppm Successful replacement of all six propyl protons with deuterium.
¹³C NMR Propyl Chain Carbons Signals present but show C-D coupling Confirms the carbon backbone is intact while being deuterated.

| ²H NMR | Deuterium Signals | Resonances present in the aliphatic region | Direct detection of the incorporated deuterium atoms. |

Advanced Bioanalytical Methodologies for the Quantification of N Demethyl Ivabradine D6 Hydrochloride

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for N-Demethyl Ivabradine (B130884)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of N-Demethyl Ivabradine in biological samples due to its superior sensitivity and selectivity. researchgate.netresearchgate.net The development of a robust LC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The primary goal of chromatographic separation is to resolve the analyte of interest, in this case, N-Demethyl Ivabradine, from endogenous matrix components and other related substances to minimize interference. researchgate.net This is achieved by carefully selecting and optimizing several key parameters.

Column Chemistry: Reversed-phase (RP) columns are predominantly used. Studies have successfully employed various C18 columns, such as Acquity UPLC BEH C18, Zorbax Eclipse Plus C18, Capcell PAK C18, and Dikma Diamonsil C18, demonstrating the versatility of this stationary phase. researchgate.netresearchgate.netrsc.orgnih.gov The choice of column depends on the specific requirements for selectivity and efficiency in separating N-Demethyl Ivabradine from its parent drug, Ivabradine, and other potential impurities. bg.ac.rs

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier. The organic phase is usually acetonitrile (B52724) or methanol (B129727), or a mixture of both. researchgate.netbg.ac.rs The aqueous phase often contains additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov For instance, a mobile phase of methanol and 5 mmol/L ammonium acetate has been used effectively. researchgate.netnih.gov Another successful combination is a mixture of methanol and aqueous 5 mM ammonium acetate buffer containing 0.2% formic acid (80:20, v/v). researchgate.net The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and separation of ionizable compounds like N-Demethyl Ivabradine. bohrium.com

Elution Mode and Flow Rate: Both isocratic and gradient elution modes have been developed. bg.ac.rsbohrium.com Isocratic methods, using a constant mobile phase composition, are simpler and can be very rapid, with run times as short as 4.5 minutes. rsc.org Gradient elution, where the mobile phase composition changes over time, offers greater flexibility for separating complex mixtures containing compounds with a wide range of polarities. bohrium.com Flow rates are typically optimized based on the column dimensions and desired analysis time, with values around 1.0 mL/min being common for standard HPLC columns. nih.govnih.gov

Table 1: Examples of Chromatographic Conditions for N-Demethyl Ivabradine Analysis

ColumnMobile PhaseElution ModeReference
Dikma Diamonsil C18 (150 mm × 4.6 mm, 5 µm)Methanol and 5 mM ammonium acetate with 0.2% formic acid (80:20, v/v)Isocratic researchgate.net
Capcell PAK C18 (100 mm x 4.6 mm, 5 µm)Methanol and 5 mmol/L ammonium acetateIsocratic researchgate.netnih.gov
Acquity UPLC BEH C18Acetonitrile and waterNot Specified rsc.org
Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm)28 mM phosphate (B84403) buffer (pH 6.0) and acetonitrile/methanol mixtureIsocratic researchgate.netbg.ac.rs
Waters, X-Bridge-C18 (150× 4.6 mm, 3.5 μm)Acetonitrile-water with 0.1% orthophosphoric acid (30:70 v/v)Isocratic nih.gov

Mass spectrometric detection provides the high selectivity needed to distinguish and quantify N-Demethyl Ivabradine, even at low concentrations.

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is universally used for the analysis of N-Demethyl Ivabradine and its deuterated analog. researchgate.netrsc.orgnih.gov This technique is well-suited for polar, ionizable molecules, efficiently generating protonated molecular ions [M+H]⁺ for subsequent analysis.

Fragmentation Pathways (MRM): Tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode for quantification. In this mode, a specific precursor ion (the protonated molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte's structure, significantly reducing background noise and enhancing selectivity. nih.gov For N-Demethyl Ivabradine, a common precursor ion is m/z 455.2. rsc.org The choice of product ion can vary, with studies reporting the use of m/z 262.2 or m/z 177.1 for quantification. researchgate.netrsc.orgresearchgate.net The deuterated internal standard, N-Demethyl Ivabradine D6, has a different mass and therefore a distinct MRM transition, allowing for its simultaneous measurement without interference.

Table 2: Mass Spectrometric Parameters for N-Demethyl Ivabradine and Related Compounds

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
N-Demethyl IvabradinePositive ESI455.2262.2 rsc.org
N-Demethyl IvabradinePositive ESI455.2177.1 researchgate.netresearchgate.net
IvabradinePositive ESI469.2177.2 rsc.org
Ivabradine-D6 (Internal Standard)Positive ESI644.37130.41 nih.gov

Validation according to regulatory guidelines (e.g., FDA, ICH) is essential to ensure the reliability of the bioanalytical method. nih.govich.org

Sensitivity: The sensitivity of the method is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For N-Demethyl Ivabradine in plasma, LLOQs are typically in the low ng/mL to sub-ng/mL range. Validated methods have demonstrated LLOQs of 0.050 ng/mL and 0.085 ng/mL in human plasma. researchgate.netrsc.org

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net This is confirmed by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of the analyte or internal standard. nih.gov The use of highly specific MRM transitions for both the analyte and the deuterated internal standard ensures excellent selectivity. rsc.orgnih.gov

Linearity: The linearity of the method is established by constructing a calibration curve over a specific concentration range. These curves consistently show a strong correlation (r ≥ 0.99). researchgate.net For N-Demethyl Ivabradine, linear ranges have been established from 0.05 to 20 ng/mL and 0.085 to 25.5 ng/mL in plasma, and from 8.5 to 850 ng/mL in urine, covering the expected concentrations in clinical and non-clinical studies. researchgate.netresearchgate.netrsc.org

Table 3: Summary of Method Validation Parameters for N-Demethyl Ivabradine

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Rat Plasma0.05 - 200.05 rsc.org
Human Plasma0.0500 - 20.00.0500 researchgate.netnih.gov
Human Plasma0.085 - 25.50.085 researchgate.net
Human Urine8.5 - 8508.5 researchgate.net
Human Plasma0.5 - 1000.5 nih.gov

Application of N-Demethyl Ivabradine D6 Hydrochloride as an Internal Standard in Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in quantitative bioanalysis. nih.govcaymanchem.comnih.gov This compound is chemically identical to the analyte but has a higher mass due to the incorporation of six deuterium (B1214612) atoms. caymanchem.com

Isotope dilution mass spectrometry (IDMS) is a reference method for achieving high accuracy in quantification. nih.govepa.gov The principle relies on adding a known amount of the deuterated internal standard (the "spike") to the unknown sample before any sample processing or extraction steps. epa.gov

Because the deuterated standard has virtually identical physicochemical properties to the non-labeled analyte, it behaves in the same way during extraction, chromatography, and ionization. nih.gov Any sample loss during preparation or any fluctuation in instrument response (e.g., ionization suppression) will affect both the analyte and the internal standard to the same degree. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. Therefore, by measuring the ratio of the response of the native analyte to the deuterated internal standard, an accurate calculation of the analyte's original concentration can be made, effectively canceling out most sources of experimental error. nih.govepa.gov

Biological matrices like plasma are complex and contain numerous endogenous components (e.g., phospholipids, salts) that can interfere with the ionization of the analyte in the mass spectrometer source. nih.gov This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to inaccurate quantification if not properly compensated for. nih.gov

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. nih.govnih.gov Since the deuterated standard has the same retention time and ionization characteristics as the analyte, it experiences the same degree of ion suppression or enhancement. The ratio-based calculation inherently corrects for these variations, ensuring the accuracy and precision of the results are not compromised. nih.gov During method validation, matrix effects are assessed by comparing the analyte's response in post-extraction spiked samples to its response in a clean solution. Furthermore, the method's performance is tested by analyzing quality control samples prepared in at least six different lots of the biological matrix to confirm that variability between sources does not impact accuracy. nih.gov

Validation of Quantitative Accuracy and Precision According to Bioanalytical Guidelines (Preclinical Context)

The validation of bioanalytical methods is fundamental to ensure the reliability and acceptability of study data, particularly within a preclinical context governed by Good Laboratory Practice (GLP) principles. nih.gov For this compound, used as an internal standard (IS) for the quantification of the active metabolite N-Demethyl Ivabradine, method validation must adhere to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.netnih.govnih.gov These validations are designed to demonstrate that the analytical method is accurate, precise, and reproducible for its intended use, which includes quantifying the metabolite in biological matrices such as rat plasma. nih.govnih.gov

A full validation process assesses several key parameters. nih.gov Linearity is established by analyzing calibration curves over a specified concentration range. For instance, LC-MS/MS methods for N-Demethyl Ivabradine in plasma have demonstrated linearity over ranges such as 0.085–25.5 ng/mL. researchgate.netresearchgate.net The lower limit of quantification (LLOQ) represents the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. brieflands.com For N-Demethyl Ivabradine, LLOQ values as low as 0.085 ng/mL in plasma have been reported, showcasing the high sensitivity of tandem mass spectrometry methods. researchgate.net

Accuracy and precision are evaluated at multiple quality control (QC) levels, typically low, medium, and high concentrations. Accuracy, expressed as the percentage of bias, measures how close the determined value is to the nominal concentration. Precision, measured by the relative standard deviation (RSD), assesses the degree of scatter among a series of measurements. For bioanalytical methods to be considered valid, both intra-day and inter-day precision values should not exceed 15% RSD, while accuracy should be within ±15% of the nominal values. researchgate.netresearchgate.net Studies on ivabradine and its metabolite have consistently met these criteria. researchgate.netnih.gov

The following interactive table summarizes typical validation parameters from a bioanalytical method for N-Demethyl Ivabradine in a preclinical matrix.

Validation ParameterExample Specification/ResultGuideline Reference
MatrixRat Plasma nih.gov
Linearity Range0.085 ng/mL - 25.5 ng/mL researchgate.netresearchgate.net
Correlation Coefficient (r)≥0.99 researchgate.netresearchgate.net
Lower Limit of Quantification (LLOQ)0.085 ng/mL researchgate.net
Intra-day Precision (%RSD)<15% researchgate.net
Inter-day Precision (%RSD)<15% researchgate.net
Accuracy (% Bias)Within ±15% researchgate.net
Extraction Recovery>75.7% researchgate.net

Mitigation of On-Column Conversion and Interference in Bioanalytical Assays

Strategies for Preventing In-Source or On-Column N-Demethylation of Parent Ivabradine

A significant challenge in the bioanalysis of metabolites is the potential for the parent drug to convert to the metabolite during the analytical process. In the case of N-Demethyl Ivabradine, there is a risk that the parent compound, Ivabradine, could undergo N-demethylation within the liquid chromatography-mass spectrometry (LC-MS) system, either on the column or, more commonly, in the ion source. This artificial conversion would lead to an overestimation of the metabolite's concentration.

This phenomenon, known as in-source fragmentation or conversion, occurs when ions undergo dissociation in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer. usp.org While no studies specifically document the in-source N-demethylation of Ivabradine, general strategies to mitigate such risks are well-established and applicable. The primary approach is to use "softer" ionization conditions that impart less energy to the analyte ions, thereby preserving their integrity. usp.orgresearchgate.net

Key instrumental parameters can be optimized to minimize this conversion. Reducing the decluster potential or fragmentor voltage can decrease the energy of collisions between ions and surrounding gas molecules, which is a primary cause of in-source fragmentation. usp.org Similarly, lowering the temperature of the ion source can prevent thermal degradation and dissociation of thermally labile compounds. usp.org Careful optimization of the electrospray needle voltage and nebulizer gas flow can also contribute to a more stable and gentle ionization process. reddit.com When a stable isotope-labeled parent drug is used as the internal standard for metabolite quantification, any ion suppression from the co-eluting parent drug in incurred samples can cause a potential pitfall, leading to quantitation bias. researchgate.net

The following table outlines general strategies that can be applied to minimize the risk of in-source N-demethylation of Ivabradine.

Parameter to OptimizeStrategyRationale
Fragmentor / Cone VoltageDecrease the voltage settingReduces the kinetic energy imparted to ions, minimizing collision-induced dissociation in the source. researchgate.net
Ion Source TemperatureLower the temperaturePrevents thermal degradation and fragmentation of the parent drug. usp.org
Mobile Phase CompositionUse additives that promote stable ion formation (e.g., formic acid, ammonium formate)Facilitates the formation of stable protonated molecules [M+H]+, reducing the likelihood of fragmentation. researchgate.net
ChromatographyAchieve baseline separation of parent and metaboliteEnsures that any minor, unavoidable in-source conversion does not interfere with the metabolite's peak integration. anapharmbioanalytics.com
Ionization SourceEvaluate alternative sources (e.g., APCI vs. ESI)Different ionization mechanisms may be "softer" for a specific compound, reducing fragmentation. anapharmbioanalytics.com

Investigation of Mobile Phase Modifiers for Enhanced Analytical Robustness

The composition of the mobile phase is a critical factor in developing a robust and reliable LC-MS/MS assay. phenomenex.com For the analysis of N-Demethyl Ivabradine and its parent drug, the mobile phase must be optimized to achieve efficient chromatographic separation, good peak shape, and high detection sensitivity. longdom.org The investigation of various modifiers—including organic solvents, buffers, and additives—is a key part of method development.

The choice of organic solvent, typically acetonitrile or methanol, affects retention and selectivity. Acetonitrile is often favored in reversed-phase HPLC due to its lower viscosity and ability to form a thick adsorbed layer on the stationary phase, which can influence analyte retention. researchgate.net The mobile phase for Ivabradine analysis is often a mixture of one of these organic solvents with an aqueous component. researchgate.netnih.gov

Volatile additives are essential for LC-MS compatibility as they aid in analyte ionization and prevent salt deposition in the mass spectrometer. researchgate.net Formic acid is commonly added at low concentrations (e.g., 0.1-0.2%) to the mobile phase to provide protons, which facilitates the formation of positive ions [M+H]+ in electrospray ionization (ESI) mode. researchgate.netnih.gov Buffers such as ammonium acetate or ammonium formate (B1220265) are also used to control the pH and improve peak shape, especially for basic compounds like Ivabradine and its metabolites. researchgate.netresearchgate.net For example, a mobile phase consisting of methanol and 5 mM ammonium acetate buffer containing 0.2% formic acid (80:20, v/v) has been successfully used for the simultaneous quantification of Ivabradine and N-Demethyl Ivabradine. researchgate.netresearchgate.net The pH can be further adjusted with reagents like ammonium hydroxide (B78521) to optimize the ionization state of the analytes. longdom.org

The following table provides examples of mobile phase compositions used in the analysis of Ivabradine.

Aqueous ComponentOrganic ComponentRatio (Aqueous:Organic)Reference
5 mM Ammonium Acetate with 0.2% Formic AcidMethanol20:80 (v/v) researchgate.netresearchgate.net
0.1% Formic AcidMethanol60:40 (v/v) nih.gov
0.075% Trifluoroacetic AcidAcetonitrile and MethanolGradient Elution rsc.org
WaterAcetonitrileGradient Elution

Exploration of Alternative Analytical Techniques for Specialized Applications

While LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity, alternative analytical techniques may be explored for specialized applications where different performance characteristics are required. researchgate.net For N-Demethyl Ivabradine and its parent compound, techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and spectrofluorimetry have been reported, primarily for the analysis of the parent drug in pharmaceutical formulations.

HPTLC offers advantages such as high sample throughput, low cost, and the ability to analyze multiple samples simultaneously. For Ivabradine, HPTLC methods have been developed using various stationary phases (e.g., silica (B1680970) gel, RP-18) and mobile phase systems, including mixtures of acetonitrile-water and methanol-acetonitrile. Detection is typically performed using a UV lamp. Such a method could be adapted for the semi-quantitative analysis of N-Demethyl Ivabradine or for purity testing in specific contexts.

Spectrofluorimetry is another sensitive technique that has been applied to the determination of Ivabradine. reddit.com The method is based on the native fluorescence of the molecule, with specific excitation and emission wavelengths. A spectrofluorimetric method for Ivabradine HCl showed a linear response in the range of 100-500 ng/ml. reddit.com Given that the core fluorophore structure is retained in the N-demethylated metabolite, this technique could potentially be developed for its quantification in applications not requiring chromatographic separation from the parent drug, such as in vitro metabolism studies where only the metabolite is expected to be present.

Mechanistic Investigations of Ivabradine Biotransformation to N Demethyl Ivabradine

Identification and Characterization of Cytochrome P450 (CYP) Isoenzymes Catalyzing N-Demethylation

Extensive research has identified the cytochrome P450 3A4 (CYP3A4) isoenzyme as the principal catalyst in the N-demethylation of ivabradine (B130884). nih.govmedchemexpress.comnih.gov This metabolic pathway results in the formation of N-demethyl ivabradine (S-18982), a metabolite that retains pharmacological activity and circulates at approximately 40% of the parent drug's concentration. nih.govmedchemexpress.com The metabolism of N-demethyl ivabradine itself is also mediated by CYP3A4. nih.govmedchemexpress.com

In Vitro Enzyme Kinetic Studies (e.g., K_m and V_max determination)

Detailed in vitro studies to determine the Michaelis-Menten constants for the N-demethylation of ivabradine by CYP3A4 have been conducted to characterize the enzyme-substrate interaction. While specific K_m and V_max values are not consistently reported across publicly available literature, the general principles of Michaelis-Menten kinetics are applied to describe the relationship between substrate concentration and the rate of metabolite formation. nih.govtaylorfrancis.com These parameters are crucial for understanding the efficiency and capacity of CYP3A4 to metabolize ivabradine. The determination of these constants typically involves incubating varying concentrations of ivabradine with human liver microsomes or recombinant CYP3A4 and measuring the rate of N-demethyl ivabradine formation.

ParameterDescriptionRelevance to Ivabradine Metabolism
K_m (Michaelis Constant) The substrate concentration at which the reaction rate is half of V_max. It reflects the affinity of the enzyme for the substrate.A lower K_m value would indicate a higher affinity of CYP3A4 for ivabradine.
V_max (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.Indicates the maximum capacity of CYP3A4 to N-demethylate ivabradine.
CL_int (Intrinsic Clearance) The ratio of V_max to K_m, representing the metabolic efficiency of the enzyme at low substrate concentrations.A key parameter for predicting in vivo hepatic clearance and potential drug-drug interactions.

This table describes the fundamental enzyme kinetic parameters used to characterize the biotransformation of ivabradine.

Recombinant Enzyme Incubation Assays for Isoform Specificity

To definitively establish the role of CYP3A4 and rule out significant contributions from other CYP isoforms, in vitro assays using recombinant human CYP enzymes are employed. nih.gov These experiments involve incubating ivabradine with individual, expressed CYP enzymes (such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4) and quantifying the formation of N-demethyl ivabradine. Such studies have consistently demonstrated that only incubations containing recombinant CYP3A4 produce significant amounts of the N-demethylated metabolite, confirming its primary role in this biotransformation pathway.

Contribution of Other Enzymatic Systems to N-Demethyl Ivabradine Formation

While CYP3A4 is the major enzyme responsible for ivabradine's N-demethylation, the potential involvement of other enzymatic systems, such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AOs), is a consideration in comprehensive metabolic profiling. FMOs are known to oxidize nitrogen-containing compounds, and AOs can also be involved in the metabolism of various xenobiotics. nih.govresearchgate.netnih.gov However, based on the current body of scientific literature, there is no significant evidence to suggest a meaningful contribution of FMOs or AOs to the primary N-demethylation of ivabradine. The overwhelming evidence points towards CYP3A4 as the key enzyme in this specific metabolic reaction.

Influence of Enzyme Inhibitors and Inducers on N-Demethylation Pathways (In Vitro)

The reliance on CYP3A4 for its metabolism makes ivabradine susceptible to significant drug-drug interactions with inhibitors and inducers of this enzyme.

Inhibitors: Potent CYP3A4 inhibitors, such as the antifungal agent ketoconazole (B1673606), have been shown to significantly increase ivabradine plasma concentrations in vitro. xenotech.com Studies have demonstrated that co-incubation of ivabradine with ketoconazole in human liver microsomes leads to a substantial decrease in the formation of N-demethyl ivabradine. nih.gov Ketoconazole acts as a potent noncompetitive or mixed-type inhibitor of CYP3A4, with reported Ki values in the nanomolar range, indicating a high affinity for the enzyme. nih.govresearchgate.net This inhibition of CYP3A4 activity effectively blocks the primary metabolic clearance pathway for ivabradine.

Inducers: Conversely, in vitro studies with potent CYP3A4 inducers like rifampicin (B610482) have shown an increased metabolism of ivabradine. nih.gov Rifampicin enhances the expression of CYP3A4, leading to a higher enzymatic capacity for N-demethylation. In cell-based assays, pre-treatment with rifampicin results in an increased rate of ivabradine metabolism, as indicated by a higher Vmax and intrinsic clearance. The potency of induction is often characterized by the EC50 value, which represents the concentration of the inducer that produces 50% of its maximal effect. nih.gov

CompoundClassIn Vitro Effect on Ivabradine N-DemethylationKey Parameters
Ketoconazole CYP3A4 InhibitorDecreases formation of N-demethyl ivabradineIC50, Ki nih.govxenotech.comnih.gov
Rifampicin CYP3A4 InducerIncreases formation of N-demethyl ivabradineEC50, Emax nih.govnih.gov

This interactive data table summarizes the in vitro effects of a known CYP3A4 inhibitor and inducer on the N-demethylation of ivabradine.

Application of N-Demethyl Ivabradine D6 Hydrochloride for Tracing Metabolic Fate in Experimental Systems

Stable isotope-labeled internal standards are indispensable tools in modern bioanalytical chemistry for the accurate quantification of drug metabolites. This compound is the deuterated analog of the primary metabolite of ivabradine. medchemexpress.comcaymanchem.comdoveresearchlab.com The inclusion of six deuterium (B1214612) atoms results in a mass shift that allows it to be distinguished from the endogenous metabolite by mass spectrometry (MS), typically in conjunction with liquid chromatography (LC-MS/MS).

In experimental systems, this compound is used as an internal standard in pharmacokinetic studies to precisely measure the concentration of N-demethyl ivabradine in biological matrices such as plasma and urine. nih.gov Its chemical and physical properties are nearly identical to the unlabeled metabolite, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior correct for any variability in the analytical process, leading to highly accurate and precise quantification of the metabolite's formation and elimination over time. This is crucial for building accurate pharmacokinetic models and understanding the metabolic fate of ivabradine.

Preclinical and in Vitro Pharmacological Characterization of N Demethyl Ivabradine

Assessment of Ion Channel Modulatory Activity in Isolated Systems (e.g., HCN Channels)

N-Demethyl Ivabradine (B130884), much like its parent compound, is recognized as an inhibitor of the "funny" channel (If). medchemexpress.commedchemexpress.com This current is crucial for regulating the heart's pacemaker activity. nih.govyoutube.com

Electrophysiological Studies in Excitable Cells or Recombinant Channel Expression Systems

While specific electrophysiological data for N-Demethyl Ivabradine is not extensively detailed in the provided results, its parent compound, Ivabradine, has been thoroughly studied. Ivabradine selectively inhibits the If current in the sinoatrial (SA) node. nih.govnih.gov This inhibition is use-dependent, meaning it is more pronounced at higher heart rates. drugs.com Ivabradine blocks the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current. drugs.comfrontiersin.org Specifically, it acts as an open-channel blocker for hHCN4 channels and a closed-channel blocker for mHCN1 channels. nih.gov Given that N-Demethyl Ivabradine is an active metabolite that contributes to the pharmacological effect of Ivabradine, it is inferred to share a similar mechanism of action on these ion channels. nih.govresearchgate.net

Investigation of Cellular Pathway Modulation and Signaling Cascade Interactions

The primary signaling pathway modulated by N-Demethyl Ivabradine, mirroring its parent drug, is the one involving HCN channels and the If current. medchemexpress.commedchemexpress.comfrontiersin.org By inhibiting these channels, it directly influences the pacemaker potential in sinoatrial node cells, leading to a reduction in heart rate. researchgate.net The parent compound, Ivabradine, has been shown to modulate the renin-angiotensin-aldosterone system and sympathetic activation. researchgate.net It has also been observed to affect pathways related to cardiac remodeling, including reducing myocardial fibrosis and apoptosis, and modulating energy metabolism in animal models. nih.gov As an active metabolite, N-Demethyl Ivabradine is expected to contribute to these effects.

Comparative Analysis of the Pharmacological Profile of N-Demethyl Ivabradine with Parent Ivabradine (In Vitro)

N-Demethyl Ivabradine is the major active metabolite of Ivabradine and shares a similar pharmacological activity. nih.gov Pre-clinical studies in dogs have demonstrated that the N-dealkylated metabolite also decreases heart rate. researchgate.net The potency of N-Demethyl Ivabradine is considered equipotent to Ivabradine. drugs.com

Table 1: Comparative Pharmacological Profile of Ivabradine and N-Demethyl Ivabradine

Feature Ivabradine N-Demethyl Ivabradine
Primary Target If current / HCN channels If current / HCN channels
Mechanism of Action Selective and specific inhibition of If current Similar to Ivabradine
Metabolizing Enzyme CYP3A4 CYP3A4
Relative Potency - Equipotent to Ivabradine drugs.com
Plasma Concentration - ~40% of Ivabradine nih.govnih.gov

Evaluation of Enzyme Inhibition or Induction Potential by N-Demethyl Ivabradine (e.g., CYP Inhibition)

N-Demethyl Ivabradine is a metabolite of Ivabradine, which is extensively metabolized by CYP3A4. nih.govdrugbank.com The metabolite itself is also a substrate for CYP3A4. nih.govnih.gov The parent drug, Ivabradine, is a weak competitive inhibitor of CYP3A4 and is unlikely to significantly affect the metabolism of other drugs that are substrates for this enzyme. researchgate.netdrugbank.com Given that N-Demethyl Ivabradine is a product of Ivabradine's metabolism by CYP3A4 and is further metabolized by the same enzyme, its potential for significant CYP inhibition is likely low and comparable to that of the parent compound.

Application of N Demethyl Ivabradine D6 Hydrochloride in Advanced Preclinical Research Models

Ex Vivo Organ Perfusion Studies for Investigating Drug Disposition and Metabolism

Ex vivo organ perfusion systems, particularly those involving the liver, are sophisticated models that bridge the gap between simple in vitro assays and complex in vivo studies. These systems maintain the viability and physiological function of an isolated organ, allowing researchers to study drug disposition and metabolism in a controlled yet architecturally intact environment. nih.govnih.gov Ivabradine (B130884) is known to be extensively metabolized, primarily in the liver and intestines, by the cytochrome P450 enzyme CYP3A4, leading to the formation of its major active metabolite, N-Demethyl Ivabradine. caymanchem.comresearchgate.net

In the context of an ex vivo perfused liver study designed to investigate the metabolic fate of Ivabradine, N-Demethyl Ivabradine D6 Hydrochloride is applied as an internal standard during sample analysis. The process typically involves:

Perfusion of the isolated liver with a solution containing Ivabradine.

Collection of perfusate samples at various time points.

Processing of these samples to extract the parent drug and its metabolites.

The addition of a precise amount of this compound to each sample just before analysis.

Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The stable isotope-labeled (SIL) standard co-elutes with the native N-Demethyl Ivabradine but is distinguished by its higher mass. This allows it to accurately correct for any variability or loss of the analyte during the extraction, handling, and injection processes, as well as to compensate for matrix effects in the mass spectrometer's ion source. kcasbio.comacanthusresearch.com This ensures that the quantitative data on metabolite formation are highly accurate and reproducible, which is crucial for understanding the drug's metabolic profile.

In Vitro Permeability and Transport Assessments using Cell Monolayers (e.g., Caco-2 cells)

In vitro permeability assays using cell monolayers are a cornerstone of preclinical drug development for predicting the oral absorption of drug candidates. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.

To assess the intestinal permeability of N-Demethyl Ivabradine—an active metabolite—a bidirectional Caco-2 assay is often employed. In this assay, the compound is added to either the apical (representing the gut lumen) or basolateral (representing the blood) side of the monolayer. The rate of its appearance on the opposite side is then measured.

The role of this compound in this model is, once again, as an internal standard for bioanalysis. After the incubation period, samples are collected from both the apical and basolateral compartments. A known quantity of the deuterated standard is added to these samples, which are then processed and analyzed by LC-MS/MS. The use of the SIL standard is critical for obtaining reliable permeability coefficients (Papp) by correcting for any analytical variability. This allows for the accurate classification of the metabolite's potential for absorption and determines if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Permeability ClassificationApparent Permeability (Papp) Value (x 10⁻⁶ cm/s)Expected Human Absorption (%)
Low< 1.00 - 20
Moderate1.0 - 10.020 - 80
High> 10.080 - 100

Data adapted from various in vitro ADME/PK studies.

Mechanistic Studies in Isolated Cellular Systems (e.g., Hepatocytes, Microsomes, S9 fractions) for Biotransformation

To investigate the specific enzymes and pathways involved in drug metabolism, researchers use subcellular fractions derived from liver tissue. These include:

Microsomes: Vesicles of the endoplasmic reticulum that are enriched in Phase I metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily.

S9 Fractions: The supernatant from a 9,000g centrifugation of liver homogenate, which contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.

Hepatocytes: Intact liver cells that contain the full complement of metabolic enzymes and cofactors, providing the most physiologically relevant in vitro model.

Ivabradine and its N-demethylated metabolite are substrates for CYP3A4, an enzyme highly expressed in liver microsomes. caymanchem.com Studies using these isolated systems are essential for characterizing metabolic pathways and identifying potential drug-drug interactions. For instance, incubating Ivabradine with human liver microsomes in the presence of specific CYP inhibitors can confirm the role of CYP3A4 in the formation of N-Demethyl Ivabradine.

In these experiments, this compound is the ideal internal standard for quantifying the formation of N-Demethyl Ivabradine. By adding the deuterated standard during sample workup, researchers can use LC-MS/MS to accurately measure the rate of metabolite formation over time, thereby calculating key kinetic parameters. The stability of the deuterium (B1214612) labels ensures that the standard does not undergo chemical exchange, providing a reliable reference for quantification. acanthusresearch.com

Quantitative Bioanalytical Support for Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) studies are fundamental to understanding how an organism absorbs, distributes, metabolizes, and excretes a drug. These studies require robust and validated bioanalytical methods to measure drug and metabolite concentrations in biological matrices like plasma and urine. nih.gov N-Demethyl Ivabradine is an active metabolite, and therefore, its concentration must be accurately measured alongside the parent drug, Ivabradine. researchgate.netresearchgate.net

This compound is specifically designed and used as an internal standard for the LC-MS/MS-based quantification of N-Demethyl Ivabradine in biological samples. caymanchem.comsphinxsai.com Its use is considered the gold standard in bioanalysis for several reasons: kcasbio.comcrimsonpublishers.com

Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization of the signal. kcasbio.com

Compensation for Sample Processing Variability: It accounts for any loss of analyte during extraction, evaporation, and reconstitution steps. acanthusresearch.com

High Specificity and Accuracy: The mass difference allows for clear distinction from the analyte, and its near-identical chemical properties ensure it behaves in the same way throughout the analytical process.

A validated LC-MS/MS method for the simultaneous determination of Ivabradine and N-Desmethyl Ivabradine in human plasma utilized their respective D6-labeled internal standards. sphinxsai.com This method demonstrated high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies.

ParameterResult
MatrixHuman Plasma
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range0.10 - 15.14 ng/mL
Lower Limit of Quantification (LLOQ)0.10 ng/mL
Inter-day Precision (% CV)1.68% - 4.24%
Inter-day Accuracy (%)98.6% - 103.7%
Mean Overall Recovery90.22% ± 3.43%

Data from Pilli et al. (2018), a study on the simultaneous determination of Ivabradine and its metabolite in human plasma. sphinxsai.com

N Demethyl Ivabradine D6 Hydrochloride As a Research Reference Standard

Guidelines for the Establishment of Certified Reference Materials

The establishment of any Certified Reference Material (CRM), including isotopically labeled drug metabolites like N-Demethyl Ivabradine (B130884) D6 Hydrochloride, is governed by stringent international guidelines to ensure its quality, traceability, and reliability. quimlab.com.brresearchgate.net Key guidelines, such as those detailed in ISO Guides 34 and 35, provide a framework for CRM producers. quimlab.com.brwalshmedicalmedia.com

The process begins with the careful selection and synthesis of the candidate material. quimlab.com.br For N-Demethyl Ivabradine D6 Hydrochloride, this involves the specific chemical synthesis to incorporate deuterium (B1214612) atoms into the N-Demethyl Ivabradine molecule. The primary goal is to produce a high-purity material with a known and stable isotopic enrichment. nih.gov

A fundamental requirement for a CRM is metrological traceability to the International System of Units (SI). quimlab.com.brwalshmedicalmedia.com The certified property values of a CRM, such as purity, must be linked to an accurate realization of the unit in which they are expressed. demarcheiso17025.com This is achieved through the use of primary methods of measurement and calibration with primary standards. demarcheiso17025.com

The characterization process involves a comprehensive assessment of the material's identity and purity. walshmedicalmedia.com This includes qualitative analyses to confirm the molecular structure and quantitative analyses to determine the purity and the content of any impurities, such as residual unlabeled drug or other related substances. walshmedicalmedia.comtandfonline.com The certification must also include an evaluation of the material's homogeneity, ensuring that the property value is consistent across different units of the batch, and stability, to establish a shelf-life under specified storage conditions. quimlab.com.brwalshmedicalmedia.com Each certified value is accompanied by a statement of uncertainty at a specified level of confidence, providing users with a clear indication of the reliability of the value. quimlab.com.brdemarcheiso17025.com

Rigorous Quality Control and Purity Assessment Protocols for Analytical Applications

The utility of this compound as a reference standard is entirely dependent on its quality, which is assured through rigorous quality control (QC) and purity assessment protocols. nih.govbu.edu For analytical applications, particularly in regulated bioanalysis, the identity, purity, and isotopic composition of the standard must be unequivocally established. tandfonline.comnih.gov

Purity is a critical parameter and is typically assessed using high-performance liquid chromatography (HPLC), often coupled with a UV or MS detector. caymanchem.com This technique separates the main compound from any potential impurities, allowing for their quantification. researchgate.net The presence of unlabeled N-Demethyl Ivabradine is a crucial parameter to assess, as it can interfere with the quantification of the analyte and lead to inaccurate results. tandfonline.com Regulatory guidelines often recommend stringent specifications for the level of unlabeled drug present in a deuterated internal standard. tandfonline.com

The table below summarizes the typical tests performed for the quality control of this compound reference standards.

Table 1: Quality Control and Purity Assessment for this compound

Test Method Purpose Typical Specification
Identity Confirmation
Nuclear Magnetic Resonance (NMR) ¹H NMR, ¹³C NMR Confirms chemical structure and location of deuterium labels. Conforms to structure.
Mass Spectrometry (MS) ESI-MS Confirms molecular weight and isotopic enrichment. Conforms to expected mass.
Purity Assessment
Chromatographic Purity HPLC-UV/MS Quantifies the percentage of the main compound and detects impurities. caymanchem.com ≥98%
Isotopic Purity Mass Spectrometry Determines the percentage of deuterated forms and checks for unlabeled analyte. caymanchem.com ≥99% deuterated forms (d1-d6) caymanchem.com
Physical Characterization
Appearance Visual Inspection Describes the physical state and color of the material. White to Beige Solid

Role in Inter-Laboratory Comparisons and Analytical Method Harmonization

Stable isotope-labeled internal standards like this compound are indispensable tools for improving the reliability and comparability of analytical results between different laboratories. nih.govsigmaaldrich.com Their use is fundamental to achieving analytical method harmonization, a process that aims to minimize variation in results obtained from different labs analyzing the same samples.

In quantitative bioanalysis using LC-MS, variations can arise from multiple sources, including sample preparation, instrument response, and matrix effects. clearsynth.com Matrix effects, where components in a biological sample (like plasma or urine) suppress or enhance the ionization of the analyte, are a significant source of variability and inaccuracy. clearsynth.comnih.gov Because a stable isotope-labeled standard such as this compound has virtually identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar matrix effects. texilajournal.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively compensated for, leading to more accurate and precise quantification. clearsynth.comtexilajournal.com

This compensation is particularly crucial in inter-laboratory comparisons or proficiency testing schemes, where different laboratories analyze identical samples. The use of a common, well-characterized reference standard like this compound allows for a more direct comparison of laboratory performance by minimizing method-induced variability. nih.gov It helps ensure that any observed differences in results are due to true variations in laboratory practice or sample characteristics, rather than inconsistencies in the analytical method itself.

Furthermore, the use of such standards is a cornerstone of method validation according to international guidelines. clearsynth.com When developing and validating an analytical method, the stable isotope-labeled standard helps to demonstrate the method's robustness, accuracy, and precision, ensuring that it can be reliably transferred and implemented across different sites, thus promoting harmonization. nih.gov Studies have shown that while other types of internal standards can be used, stable isotope-labeled standards are superior in correcting for inter-individual variability in sample recovery and matrix effects, which is essential for clinical applications. nih.govscispace.com

Emerging Research Avenues and Future Perspectives for Ivabradine Metabolite Research

Integration with Systems Biology Approaches for Comprehensive Metabolic Modeling

Systems biology offers a holistic perspective by integrating multiple layers of biological data to model the entirety of a biological system. fwlaboratory.org For Ivabradine (B130884) metabolite research, this approach moves beyond studying a single metabolic reaction in isolation to creating a comprehensive model of its metabolic fate. This involves combining data from various high-throughput "omics" technologies to understand how factors from the genetic to the protein level influence the formation of metabolites like N-Demethyl Ivabradine. fwlaboratory.orgnih.gov

Constraint-based modeling is a key method used in systems biology to analyze the possible states of a cell's metabolism based on known reactions and their stoichiometry. nih.gov By integrating specific datasets, such as transcriptomics (gene expression) or proteomics (protein abundance), researchers can construct context-specific models for different tissues (e.g., the liver, where Ivabradine is primarily metabolized by the CYP3A4 enzyme). caymanchem.comoup.comdrugbank.com These models can simulate metabolic fluxes and predict how the network will respond to the introduction of a drug like Ivabradine, offering insights into the efficiency of metabolite production and potential pathway bottlenecks. oup.comnih.gov The development of user-friendly pipelines like COMO (Constraint-based Optimization of Metabolic Objectives) facilitates the integration of multi-omics data to build and analyze these complex models, which can be applied to investigate drug metabolism. oup.com

Table 1: 'Omics' Technologies in Systems Biology for Metabolic Modeling
'Omics' TechnologyData ProvidedRelevance to Ivabradine Metabolite Research
Genomics Information on gene variants (polymorphisms) in metabolic enzymes like CYP450.Identifies genetic factors that may alter the rate of Ivabradine metabolism and N-Demethyl Ivabradine formation.
Transcriptomics Quantification of mRNA levels to indicate gene expression of metabolic enzymes.Reveals how the expression of enzymes like CYP3A4 is regulated in response to Ivabradine or other stimuli.
Proteomics Quantification of protein abundance, including metabolic enzymes. fwlaboratory.orgProvides a direct measure of the amount of metabolic machinery available to process Ivabradine. fwlaboratory.org
Metabolomics Comprehensive identification and quantification of small-molecule metabolites. nih.govDirectly measures the levels of Ivabradine, N-Demethyl Ivabradine, and other related metabolites in biological samples. nih.gov

Computational Approaches and Machine Learning for Metabolite Prediction and Pathway Analysis

As the number of drug candidates grows, experimental methods for metabolism studies become a bottleneck. Computational and machine learning (ML) approaches offer a rapid, cost-effective way to predict the metabolic fate of molecules early in the drug discovery process. acs.orgtandfonline.com These in silico tools can predict the sites of metabolism (SoMs)—the atoms on a drug molecule most likely to be modified by enzymes—and even the structures of the resulting metabolites. acs.orgnih.gov

These predictive models can be broadly categorized:

Rule-Based (Expert) Systems : These systems, such as SyGMa, use a curated library of known metabolic biotransformation rules to predict all possible metabolites of a parent compound. nih.gov

Machine Learning Models : More recent approaches use ML algorithms like neural networks or random forests. nih.govfrontiersin.org These models are trained on large datasets of known drug metabolism reactions and learn to recognize the complex patterns that determine metabolic outcomes. patsnap.commdpi.com They can predict SoMs with high accuracy and can be trained to identify which specific enzymes (e.g., CYP isoforms) are likely involved in a drug's metabolism. acs.orgacs.org For Ivabradine, such models could predict the N-demethylation reaction leading to its primary active metabolite. caymanchem.com

The integration of ML is revolutionizing metabolic pathway design and analysis by enabling faster and more accurate predictions. patsnap.comnih.gov These models can sift through vast amounts of genomic and proteomic data to predict enzyme functions and simulate the effects of genetic modifications on metabolic pathways, providing a powerful tool for understanding and anticipating drug metabolism. patsnap.commdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the identity and purity of N-Demethyl Ivabradine D6 Hydrochloride in preclinical studies?

  • Methodology : Use a combination of high-performance liquid chromatography (HPLC) with UV detection to assess purity (≥98% threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Deuterium labeling (D6) requires mass spectrometry (MS) to verify isotopic integrity, as described in deuterated standards .
  • Data Interpretation : Cross-validate results with reference standards (e.g., molecular formula C26H29D6ClN2O5 , MW: 497.06) to ensure consistency with labeled analogs .

Q. How is this compound synthesized for use as a metabolite reference standard?

  • Methodology : Employ deuterium exchange reactions during the demethylation of Ivabradine hydrochloride. Optimize reaction conditions (e.g., solvent, temperature) to retain isotopic stability. Enzymatic approaches using transaminases may enhance stereoselectivity, as demonstrated in Ivabradine precursor synthesis .
  • Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product purity using LC-MS .

Q. What is the pharmacological significance of deuterium labeling in this compound?

  • Methodology : Deuterium labeling reduces metabolic clearance by stabilizing C-D bonds, extending half-life in pharmacokinetic (PK) studies. Use radiolabeled tracers in in vitro hepatocyte assays to compare metabolic stability with non-deuterated analogs .

Advanced Research Questions

Q. How can researchers design experiments to investigate the selective inhibition of HCN channels by this compound while minimizing off-target effects?

  • Experimental Design :

  • Cell Models : Use engineered heart tissues (EHTs) or primary cardiomyocytes to assess HCN4 blockade specificity. Include controls with Ivabradine hydrochloride to differentiate metabolite activity .
  • Electrophysiology : Patch-clamp studies to measure If current inhibition (IC50 ~2.9 μM) and compare with parent drug .
    • Data Contradiction Analysis : If conflicting results arise, verify channel subunit expression (e.g., HCN4 vs. HCN1) across models and adjust assay conditions (e.g., pH, temperature) .

Q. What methodologies resolve discrepancies in reported metabolic pathways of this compound across species?

  • Methodology :

  • Comparative Metabolism Studies : Conduct cross-species microsomal incubations (human, rat, dog) with LC-MS/MS to identify species-specific metabolites.
  • Isotope Tracing : Use deuterium labeling to track demethylation pathways and quantify metabolite ratios .
    • Statistical Tools : Apply multivariate analysis to distinguish species-dependent enzymatic contributions (e.g., CYP450 isoforms) .

Q. How can Quality by Design (QbD) principles optimize formulations containing this compound for stability testing?

  • QbD Workflow :

  • Risk Assessment : Use fishbone diagrams to identify critical variables (e.g., excipient compatibility, humidity).
  • Design of Experiments (DoE) : Implement a 3<sup>2</sup> factorial design to study interactions between polymer concentration and dissolution rate .
    • Validation : Compare disintegration times and drug release profiles of optimized formulations against predefined Quality Target Product Profiles (QTPPs) .

Methodological Challenges and Solutions

Q. What strategies mitigate variability in deuterium incorporation efficiency during large-scale synthesis?

  • Solution :

  • Use kinetic isotope effect (KIE) studies to refine reaction kinetics.
  • Optimize catalyst systems (e.g., palladium-based) for higher D/H exchange efficiency .
    • Validation : Characterize batches using isotope ratio mass spectrometry (IRMS) and reject batches with <95% deuterium enrichment .

Q. How should researchers validate the bioanalytical methods for quantifying this compound in complex matrices like plasma?

  • Methodology :

  • Sample Preparation : Solid-phase extraction (SPE) with deuterated internal standards (e.g., Ivabradine-d3) to correct for matrix effects .
  • Validation Parameters : Assess linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.